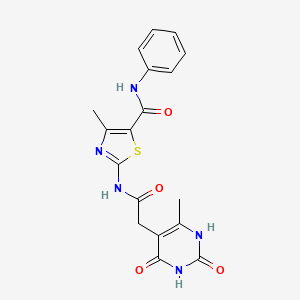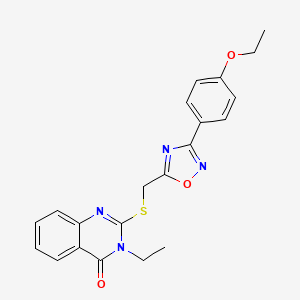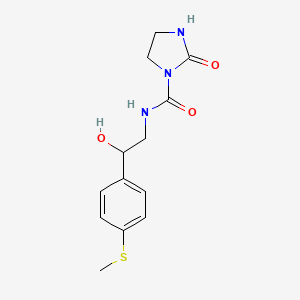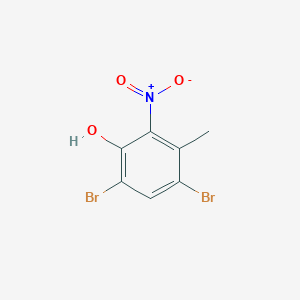![molecular formula C30H31ClN4O5 B2655028 N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide CAS No. 899910-17-9](/img/structure/B2655028.png)
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide is a useful research compound. Its molecular formula is C30H31ClN4O5 and its molecular weight is 563.05. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
A study by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, including compounds related to the specified chemical, as potential antimicrobial agents. The research outlined the synthesis process and evaluated the antibacterial and antifungal activities of these compounds against various microorganisms, indicating their potential as novel treatments for infections (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
Another study by Habib, Hassan, and El‐Mekabaty (2013) on novel quinazolinone derivatives, including compounds structurally related to the specified chemical, revealed their synthesis and antimicrobial activity. This study further supports the potential use of these compounds in combating microbial infections by showcasing their effectiveness against a range of bacteria and fungi (Habib, Hassan, & El‐Mekabaty, 2013).
Potential Antitumor Agents
Research by Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. Some of the synthesized compounds showed significant broad-spectrum antitumor activity, suggesting that modifications to the quinazolinone structure, similar to the specified compound, could lead to potent antitumor agents (Al-Suwaidan et al., 2016).
Corrosion Inhibition
A study by Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines, related to quinazolinones, to determine their efficacy as corrosion inhibitors for copper in nitric acid media. This research illustrates the broader applicability of compounds with similar structures in industrial applications, such as preventing metal corrosion (Zarrouk et al., 2014).
Chemical Modifications and Polymer Interactions
Poly(2-oxazolines) and their modifications, as studied by Kronek et al. (2011), provide insights into the chemical modification potential of related compounds for biomedical applications. This research demonstrates the low cytotoxicity and potential immunosuppressive effects of polymers derived from chemical structures similar to the specified compound, supporting their use in drug delivery systems (Kronek et al., 2011).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN4O5/c1-40-24-8-6-7-23(19-24)33-28(37)20-35-26-10-3-2-9-25(26)29(38)34(30(35)39)18-5-4-11-27(36)32-17-16-21-12-14-22(31)15-13-21/h6-8,12-15,19,25-26H,2-5,9-11,16-18,20H2,1H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFKAOSEDSUOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75185555 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B2654949.png)

![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B2654951.png)


![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)

![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)
